NG-MONOMETHYL-D-ARGININE MONOACETATE NG-MONOMETHYL-D-ARGININE MONOACETATE D-NMMA is the inactive enantiomer of the competitive NOS inhibitor, L-NMMA (Item No. 10005031). It fails to inhibit NOS at concentrations as high as 100 μM and thus, may be used to explore non-specific effects of L-NMMA.
Brand Name: Vulcanchem
CAS No.: 137694-75-8
VCID: VC0145100
InChI: InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)
SMILES: CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Molecular Formula: C7H16N4O2 • C2H4O2
Molecular Weight: 248.28 g/mol

NG-MONOMETHYL-D-ARGININE MONOACETATE

CAS No.: 137694-75-8

Main Products

VCID: VC0145100

Molecular Formula: C7H16N4O2 • C2H4O2

Molecular Weight: 248.28 g/mol

NG-MONOMETHYL-D-ARGININE MONOACETATE - 137694-75-8

CAS No. 137694-75-8
Product Name NG-MONOMETHYL-D-ARGININE MONOACETATE
Molecular Formula C7H16N4O2 • C2H4O2
Molecular Weight 248.28 g/mol
IUPAC Name acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Standard InChI InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)
Standard InChIKey IKPNWIGTWUZCKM-UHFFFAOYSA-N
SMILES CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Canonical SMILES CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Appearance Assay:≥98%A white solid
Description D-NMMA is the inactive enantiomer of the competitive NOS inhibitor, L-NMMA (Item No. 10005031). It fails to inhibit NOS at concentrations as high as 100 μM and thus, may be used to explore non-specific effects of L-NMMA.
Synonyms D-NG-monomethyl Arginine acetate
PubChem Compound 5702206
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator